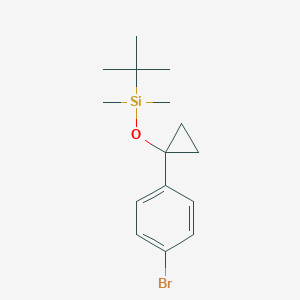
(1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a cyclopropyl group bonded to a bromophenyl moiety and a tert-butyl-dimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromophenylcyclopropane with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromophenylcyclopropane+tert-butyl-dimethylsilyl chlorideBasethis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The cyclopropyl group can be oxidized under specific conditions to form cyclopropanone derivatives.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products:
- Substituted phenylcyclopropane derivatives
- Cyclopropanone derivatives
- Reduced phenyl derivatives
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane involves its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic systems, while the cyclopropyl group can participate in ring-opening reactions under specific conditions. The tert-butyl-dimethylsilane group provides steric hindrance, influencing the compound’s reactivity and stability.
類似化合物との比較
- (1-Phenylcyclopropoxy)(tert-butyl)dimethylsilane
- (1-(4-Chlorophenyl)cyclopropoxy)(tert-butyl)dimethylsilane
- (1-(4-Methylphenyl)cyclopropoxy)(tert-butyl)dimethylsilane
Uniqueness:
- The presence of the bromine atom in (1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane imparts unique reactivity compared to its chloro and methyl analogs.
- The compound’s ability to undergo specific substitution, oxidation, and reduction reactions distinguishes it from other similar compounds.
特性
分子式 |
C15H23BrOSi |
|---|---|
分子量 |
327.33 g/mol |
IUPAC名 |
[1-(4-bromophenyl)cyclopropyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H23BrOSi/c1-14(2,3)18(4,5)17-15(10-11-15)12-6-8-13(16)9-7-12/h6-9H,10-11H2,1-5H3 |
InChIキー |
QNKNOGXQPRRBNE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
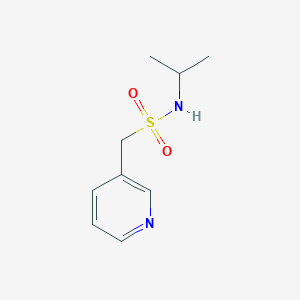
![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)
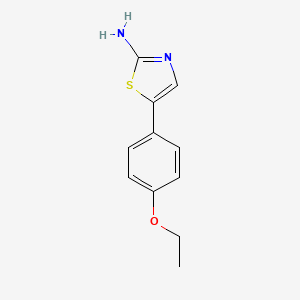
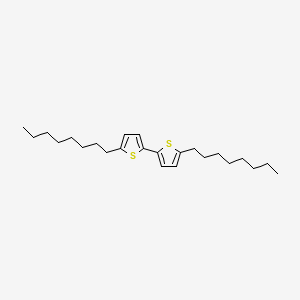
![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)
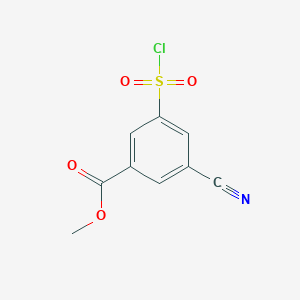
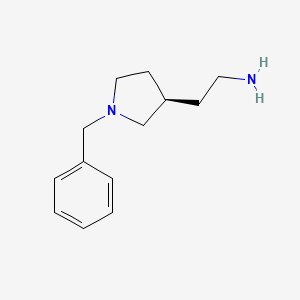
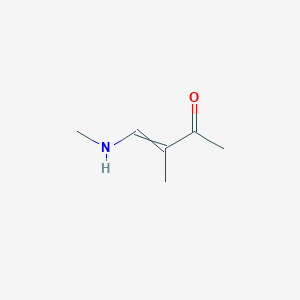
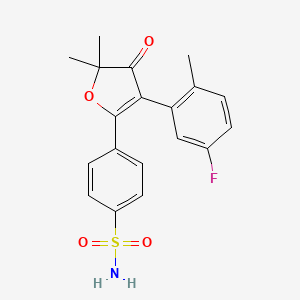
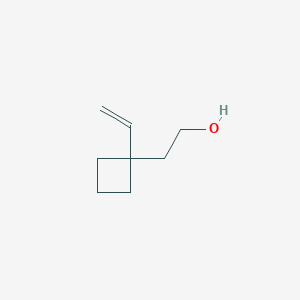

![Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13971572.png)
